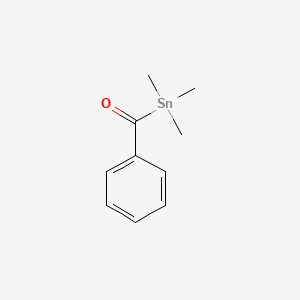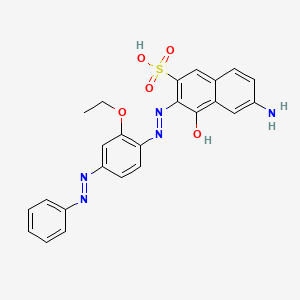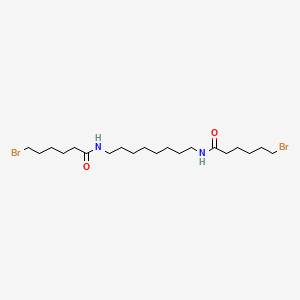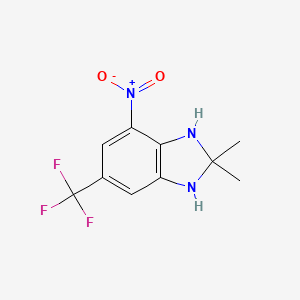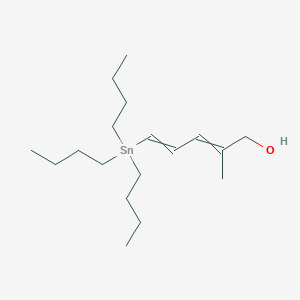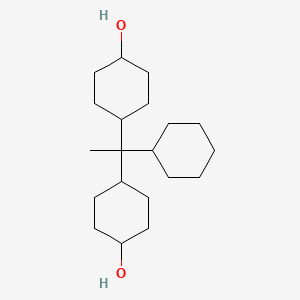
4,4'-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is a compound characterized by the presence of two cyclohexane rings connected via a central cyclohexylethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with a suitable reducing agent to form cyclohexanol This intermediate is then subjected to further reactions to introduce the cyclohexylethane moiety
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of cyclohexanone to cyclohexanol, followed by alkylation to introduce the cyclohexylethane moiety.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.
Cyclohexanone: The oxidized form of cyclohexanol, with a ketone group instead of a hydroxyl group.
4,4’-Bicyclohexanol: A compound with two cyclohexane rings connected via a single bond, similar to 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) but without the ethane linkage.
Uniqueness
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is unique due to its central cyclohexylethane moiety, which provides additional flexibility and potential for diverse chemical modifications compared to simpler cyclohexane derivatives. This structural feature enhances its utility in various applications, particularly in the design of new materials and pharmaceuticals.
Properties
CAS No. |
121470-42-6 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-[1-cyclohexyl-1-(4-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h15-19,21-22H,2-14H2,1H3 |
InChI Key |
PMZIHULDLWFWJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)(C2CCC(CC2)O)C3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
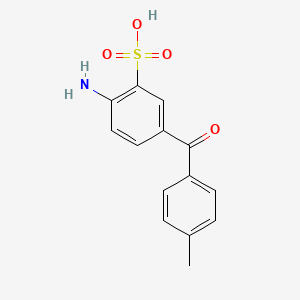
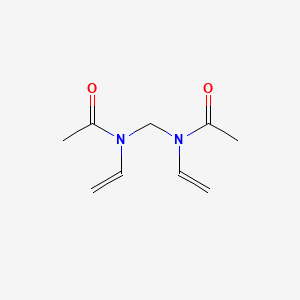
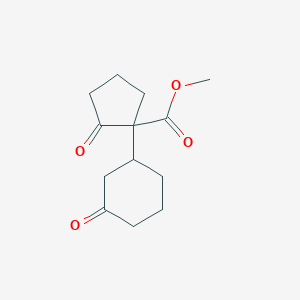
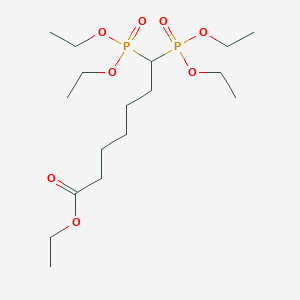
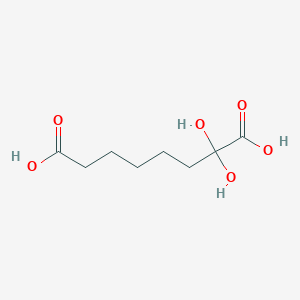
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
